molecular formula C8H17N B8741576 2-Butyl-2-ethylaziridine CAS No. 152802-66-9

2-Butyl-2-ethylaziridine

Cat. No. B8741576
Key on ui cas rn: 152802-66-9
M. Wt: 127.23 g/mol
InChI Key: FQJFHVKUYCRYJZ-UHFFFAOYSA-N
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Patent
US05859240

Procedure details

Chlorosulphonic acid (1 molar equivalent) was added to a solution of the product from step (f) (15 g) in dichloroethane (90 ml) at a temperature of <16° C. When addition was complete, the mixture was stirred for 2 hours at room temperature and then evaporated in vacuo. Water (60 ml) and 5% w/v aqu. NaOH (41 ml) were added and the mixture distilled at atmospheric pressure. The organic phase of the distillate was separated and dried over KOH to give a solution of the desired product (77% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
ClS(O)(=O)=O.[CH2:6]([C:10]1([CH2:13][CH3:14])[CH2:12][NH:11]1)[CH2:7][CH2:8][CH3:9]>ClC(Cl)C>[CH2:6]([C@:10]1([CH2:13][CH3:14])[CH2:12][NH:11]1)[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
15 g
Type
reactant
Smiles
C(CCC)C1(NC1)CC
Name
Quantity
90 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
NaOH (41 ml) were added
DISTILLATION
Type
DISTILLATION
Details
the mixture distilled at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The organic phase of the distillate was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over KOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)[C@]1(NC1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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